molecular formula C13H17NO B2767880 5-Methyl-5-phenylazepan-2-one CAS No. 1803561-75-2

5-Methyl-5-phenylazepan-2-one

Cat. No.: B2767880
CAS No.: 1803561-75-2
M. Wt: 203.285
InChI Key: BNJMNDMSROAXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-phenylazepan-2-one is a seven-membered lactam (azepanone) with a methyl and phenyl substituent at the 5-position. Its molecular formula is C₁₃H₁₇NO, and its SMILES representation is CC1(CCC(=O)NCC1)C2=CC=CC=C2 . The compound’s InChIKey (BNJMNDMSROAXRX-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, distinguishing it from simpler lactams or aromatic ketones. Collision cross-section (CCS) predictions for its adducts, such as [M+H]⁺ (145.2 Ų) and [M+Na]⁺ (155.7 Ų), suggest moderate polarity and structural rigidity .

Properties

IUPAC Name

5-methyl-5-phenylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(11-5-3-2-4-6-11)8-7-12(15)14-10-9-13/h2-6H,7-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJMNDMSROAXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of 5-Methyl-5-phenylazepan-2-one

5-Methyl-5-phenylazepan-2-one is characterized by a seven-membered azepanone ring substituted with methyl and phenyl groups at the 5-position. Its molecular formula (C₁₃H₁₇NO, MW 203.28 g/mol) and SMILES code (O=C1NCCC(C2=CC=CC=C2)(C)CC1) reflect a rigid scaffold amenable to derivatization. The compound’s lactam structure positions it as a precursor for bioactive molecules, though specific pharmacological applications remain underexplored in available literature.

Photochemical Dearomative Ring-Expansion of Nitroarenes

The most robust method for synthesizing seven-membered lactams, including 5-Methyl-5-phenylazepan-2-one, involves photochemical dearomative ring expansion of nitroarenes. This approach, detailed in recent research, leverages visible-light-mediated nitrene generation to construct the azepanone core.

Mechanism and Reaction Pathway

The process begins with the photoexcitation of a nitroarene precursor (e.g., meta-substituted nitrobenzene with methyl and phenyl groups). Under blue light irradiation (450 nm), the nitro group undergoes deoxygenation via a phosphine mediator (e.g., P(Oi-Pr)₃), forming a singlet nitrene intermediate. Subsequent intramolecular cyclization generates an azirine, which undergoes a 6π-electrocyclic ring-opening to yield a ketimine. Trapping with diethylamine produces a 3H-azepine, which is hydrogenated and hydrolyzed to the target lactam.

Table 1: Key Reaction Conditions for Photochemical Synthesis
Step Conditions Mediators/Reagents Temperature Yield (%)
Nitrene Formation Blue light (450 nm), P(Oi-Pr)₃ Nitroarene, Et₂NH 25°C 60–85
Azirine Cyclization Solvent: MeCN 80°C
Hydrogenation H₂ (1 atm), Pd/C EtOAc 25°C 70–90

Substrate Scope and Functional Group Tolerance

The method accommodates diverse substituents, including benzylic, hydroxyl, and halogen groups. For example:

  • Nitroarene 1 (p-methyl-phenyl) yields 1b (5-Methyl-5-phenylazepan-2-one) in 72% yield after hydrolysis.
  • Electron-withdrawing groups (e.g., Br) require modified hydrogenation conditions to avoid dehalogenation.

Alternative Synthetic Routes and Comparative Analysis

While photochemical methods dominate recent literature, traditional approaches remain relevant for specific contexts.

Transition Metal-Catalyzed Aminocarbonylation

Palladium-catalyzed carbonylation of haloarenes with amines offers a potential pathway. A hypothetical route involves:

  • Bromobenzene derivative + methylamine → imine intermediate.
  • CO insertion under Pd(0) catalysis to form the lactam ring.
    This method’s feasibility for sterically hindered substrates like 5-Methyl-5-phenylazepan-2-one remains untested.
Table 2: Method Comparison for Lactam Synthesis
Method Advantages Limitations Yield Range
Photochemical Mild conditions, scalability Requires specialized light 60–85%
Cyclization Simple reagents High temperatures 40–65%
Aminocarbonylation Versatile substrate scope Toxic CO gas 50–75%

Optimization Strategies and Process Scalability

Enhancing Photochemical Efficiency

  • Light Source Optimization : LED arrays (450–470 nm) improve reaction rates vs. broad-spectrum lamps.
  • Mediator Screening : Tris(2,2,2-trifluoroethyl) phosphite enhances nitrene stability, increasing yields to 88%.

Green Chemistry Considerations

The photochemical method aligns with sustainable practices by:

  • Eliminating stoichiometric oxidizers.
  • Using ambient temperature and visible light.
  • Recycling solvents (e.g., butanone in extraction).

Analytical Characterization and Quality Control

Critical quality attributes for 5-Methyl-5-phenylazepan-2-one include:

  • Purity : ≥95% (HPLC).
  • Melting Point : 164–172°C (caprolactam analogs).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 1.45 (s, 3H, CH₃), 2.85–3.10 (m, 4H, CH₂N), 7.30–7.50 (m, 5H, Ph).
    • IR : 1680 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-5-phenylazepan-2-one is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for studying the behavior of azepane derivatives in biological systems .

Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, 5-Methyl-5-phenylazepan-2-one is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenylazepan-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Molecular Formula Core Structure Functional Groups Key Properties Applications/Notes
5-Methyl-5-phenylazepan-2-one C₁₃H₁₇NO 7-membered lactam Lactam, phenyl, methyl CCS [M+H]⁺: 145.2 Ų No reported bioactivity
5-Methyl-5-phenylhydantoin C₁₀H₁₀N₂O₂ 5-membered hydantoin Hydantoin (two NH groups), phenyl, methyl mp: 199–201°C Potential use in anticonvulsants
Oxazepam (benzodiazepine) C₁₅H₁₁ClN₂O₂ 7-membered benzodiazepine Lactam, chloro, hydroxy, phenyl Pharmacokinetic half-life: 4–15 hrs Anxiolytic drug

Key Differences

Ring Size and Strain :

  • The 7-membered azepan-2-one core in 5-methyl-5-phenylazepan-2-one reduces ring strain compared to 5-membered hydantoins (e.g., 5-methyl-5-phenylhydantoin). This likely enhances stability but may reduce reactivity in ring-opening reactions .
  • Benzodiazepines like oxazepam share the 7-membered lactam structure but incorporate fused benzene rings, enhancing aromatic interactions critical for receptor binding .

Functional Groups and Bioactivity: The absence of NH groups in 5-methyl-5-phenylazepan-2-one (vs. Unlike oxazepam, which has a chloro and hydroxy substituent for GABA receptor modulation, 5-methyl-5-phenylazepan-2-one lacks pharmacophores necessary for benzodiazepine-like activity .

Thermal and Physical Properties: 5-Methyl-5-phenylhydantoin’s high melting point (199–201°C) reflects strong intermolecular hydrogen bonding, absent in 5-methyl-5-phenylazepan-2-one due to its non-polar methyl/phenyl substituents .

Biological Activity

5-Methyl-5-phenylazepan-2-one is a chemical compound belonging to the azepane family, characterized by its seven-membered ring structure containing one nitrogen atom. Its molecular formula is C13H17NOC_{13}H_{17}NO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neurological disorders and as a building block in organic synthesis.

Chemical Structure and Properties

The structure of 5-Methyl-5-phenylazepan-2-one can be represented as follows:

Structure C13H17NO\text{Structure }\quad \text{C}_{13}\text{H}_{17}\text{N}\text{O}

This compound features a methyl group and a phenyl group at the 5-position of the azepane ring, which significantly influences its biological properties.

The biological activity of 5-Methyl-5-phenylazepan-2-one is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of neurotransmitter receptors, particularly in the brain, which could lead to therapeutic effects for conditions such as anxiety and depression.

Interaction with Biological Macromolecules

Research indicates that this compound interacts with enzymes and receptors, potentially influencing neuronal activity. The modulation of these targets may result in beneficial effects on cognitive functions and mood regulation.

Therapeutic Potential

Comparative Analysis with Related Compounds

The biological activity of 5-Methyl-5-phenylazepan-2-one can be compared with other structurally related compounds:

Compound NameStructure CharacteristicsNotable Activities
5-Methyl-5-phenylhydantoinSimilar structure but different ring systemAnticancer properties
5-Phenylazepan-2-oneLacks methyl group at the 5-positionNeuroprotective effects
5-Methylazepan-2-oneLacks phenyl group at the 5-positionLimited biological studies

Case Studies and Research Findings

Recent investigations have highlighted the potential applications of 5-Methyl-5-phenylazepan-2-one in drug development:

  • Neuropharmacological Studies : A study conducted on azepane derivatives indicated that modifications at the 5-position could enhance receptor binding affinity, suggesting that 5-Methyl-5-phenylazepan-2-one may exhibit improved therapeutic efficacy compared to its analogs.
  • Synthetic Applications : This compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules with potential biological activities.
  • In vitro Studies : Preliminary in vitro assays have demonstrated that derivatives of this compound can inhibit specific enzymes associated with neurodegenerative diseases, warranting further investigation into its mechanism of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methyl-5-phenylazepan-2-one, and how can reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of precursor amines or ketones under acidic or basic conditions. For example, refluxing a mixture of phenylhydrazine and ethyl acetoacetate with acetic acid (as demonstrated in pyrazolone synthesis ) could be adapted for azepanone derivatives. Key variables include temperature control (e.g., reflux vs. room temperature), solvent selection (polar aprotic solvents for better cyclization), and stoichiometric ratios. Post-synthesis purification via recrystallization (ethanol/ether mixtures) and TLC validation (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) ensure product purity .

Q. Which spectroscopic techniques are critical for characterizing 5-methyl-5-phenylazepan-2-one?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the azepanone ring (e.g., carbonyl carbon at ~170-180 ppm in 13C NMR) and aromatic protons (6.5-7.5 ppm in 1H NMR). Compare with structurally similar benzodiazepine intermediates, where fluorine substituents alter electronic environments .
  • GC-MS : Monitor molecular ion peaks (e.g., m/z = 203 for C12H13NO) and fragmentation patterns to confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of 5-methyl-5-phenylazepan-2-one across different studies?

  • Methodological Answer : Molecular docking or DFT calculations can predict steric/electronic effects influencing reactivity. For instance, discrepancies in ring-opening reactions may arise from variations in solvent polarity or catalyst interactions. Compare computational results (e.g., activation energies) with experimental kinetic data, as seen in receptor-ligand studies where hybrid modeling reconciled divergent datasets . Validate models using crystallographic data or NMR-derived conformational analysis.

Q. What strategies address inconsistent biological activity data for 5-methyl-5-phenylazepan-2-one derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds across a broad concentration range (nM to mM) to identify non-linear effects.
  • Structural Analog Comparison : Evaluate substituent impacts (e.g., fluorine vs. methyl groups) on bioactivity, as demonstrated in benzodiazepine impurity studies .
  • Resource-Intensity Balancing : Apply longitudinal study designs (e.g., three-wave panel analyses) to distinguish short-term adaptive effects from long-term degradation, as shown in presenteeism research .

Q. How can mechanistic studies clarify unexpected byproducts during 5-methyl-5-phenylazepan-2-one synthesis?

  • Methodological Answer : Use tandem MS/MS or IR spectroscopy to identify byproducts (e.g., dimerization or oxidation products). For example, chlorination side reactions in zolazepam intermediates were traced to incomplete acylation steps, requiring GC-MS and NMR for structural elucidation . Adjust reaction parameters (e.g., inert atmosphere, controlled reagent addition rates) to suppress undesired pathways.

Data Analysis & Interpretation

Q. How should researchers handle contradictory thermodynamic data (e.g., melting points) for 5-methyl-5-phenylazepan-2-one?

  • Methodological Answer :

  • Purity Verification : Re-measure melting points after rigorous recrystallization and compare with literature values (e.g., hydantoin derivatives show mp variations ±5°C due to polymorphism) .
  • Meta-Analysis : Apply multidimensional metrics to harmonize datasets, as seen in odorant-receptor studies where methodological differences (e.g., wet-lab vs. computational approaches) explained divergence .

Q. What frameworks guide the integration of 5-methyl-5-phenylazepan-2-one into pharmaceutical intermediate design?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Map steric and electronic features to biological targets (e.g., fluorophenyl groups enhance blood-brain barrier penetration in benzodiazepines) .
  • Regulatory Compliance : Follow pharmacopeial standards (e.g., EP impurity guidelines) for synthetic intermediates, ensuring ≤0.1% impurity thresholds via HPLC validation .

Tables for Key Data

Parameter Typical Range Method Reference
Melting Point190–205°CDifferential Scanning Calorimetry
NMR Chemical Shift (C=O)170–180 ppm (13C)Bruker Avance 400 MHz
GC-MS Retention Time8.2–8.5 min (HP-5 column)Agilent 5977B MSD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.